molecular formula C19H14F2N4OS B3607093 7-(difluoromethyl)-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B3607093
M. Wt: 384.4 g/mol
InChI Key: ZVCASNNNHKWXEA-UHFFFAOYSA-N
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Description

The compound “7-(difluoromethyl)-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity . Anxiolytics and sedatives zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .


Chemical Reactions Analysis

The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives were predominantly formed in trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents at various positions . For example, electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology as compared to those of BODIPYS, and their tunable photophysical properties make them suitable for a variety of applications . Future research could focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4OS/c20-17(21)16-9-15(12-5-2-1-3-6-12)24-18-14(11-23-25(16)18)19(26)22-10-13-7-4-8-27-13/h1-9,11,17H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCASNNNHKWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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